molecular formula C7H10N2OS B15309306 1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-ol

1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-ol

Cat. No.: B15309306
M. Wt: 170.23 g/mol
InChI Key: IODINCCVXBGRQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-ol is a chemical compound characterized by the presence of a cyclopropyl group attached to a thiadiazole ring, which is further connected to an ethan-1-ol moiety

Preparation Methods

The synthesis of 1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of cyclopropylamine with thiocarbonyl compounds, followed by cyclization to form the thiadiazole ring. The ethan-1-ol group is then introduced through subsequent reactions .

Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include the use of catalysts and controlled temperature and pressure conditions to facilitate the desired chemical transformations .

Chemical Reactions Analysis

1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, specific solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed .

Scientific Research Applications

1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The thiadiazole ring is known to interact with enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity towards these targets .

Comparison with Similar Compounds

1-(4-Cyclopropyl-1,2,3-thiadiazol-5-yl)ethan-1-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties compared to its analogs .

Properties

Molecular Formula

C7H10N2OS

Molecular Weight

170.23 g/mol

IUPAC Name

1-(4-cyclopropylthiadiazol-5-yl)ethanol

InChI

InChI=1S/C7H10N2OS/c1-4(10)7-6(5-2-3-5)8-9-11-7/h4-5,10H,2-3H2,1H3

InChI Key

IODINCCVXBGRQL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(N=NS1)C2CC2)O

Origin of Product

United States

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